molecular formula C17H13NO8S2 B12689480 4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid CAS No. 71436-93-6

4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid

Cat. No.: B12689480
CAS No.: 71436-93-6
M. Wt: 423.4 g/mol
InChI Key: DYWFURMNLXSSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid is a complex organic compound with the molecular formula C17H13NO8S2 and a molecular weight of 423.4 g/mol. This compound is characterized by its unique structure, which includes an aminobenzoyl group, a hydroxynaphthalene moiety, and two disulphonic acid groups. It is primarily used in various chemical and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by reduction and sulfonation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The process involves stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions typically target the nitro or carbonyl groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid
  • 4-Aminobenzoyl-6-hydroxynaphthalene-1,7-disulphonic acid

Uniqueness

4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

71436-93-6

Molecular Formula

C17H13NO8S2

Molecular Weight

423.4 g/mol

IUPAC Name

2-(4-aminobenzoyl)-5-hydroxynaphthalene-1,7-disulfonic acid

InChI

InChI=1S/C17H13NO8S2/c18-10-3-1-9(2-4-10)16(20)13-6-5-12-14(17(13)28(24,25)26)7-11(8-15(12)19)27(21,22)23/h1-8,19H,18H2,(H,21,22,23)(H,24,25,26)

InChI Key

DYWFURMNLXSSFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.